molecular formula C6H8O6 B2834446 L-isoascorbic acid CAS No. 26094-91-7

L-isoascorbic acid

Cat. No.: B2834446
CAS No.: 26094-91-7
M. Wt: 176.124
InChI Key: CIWBSHSKHKDKBQ-VHUNDSFISA-N
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Description

L-Isoascorbic Acid (CAS 26094-91-7) is a stereoisomer of L-ascorbic acid (Vitamin C), differing in the configuration of hydroxyl groups at carbons 4 and 5 . This white to off-white crystalline powder is a potent water-soluble antioxidant and reducing agent, making it valuable for various research applications . Its mechanism of action involves undergoing oxidation to form dehydro-L-isoascorbic acid (DHIA) via one- or two-electron transfers, effectively scavenging reactive oxygen species and interrupting oxidative chain reactions . In scientific research, this compound is utilized as an antioxidant in model food systems and stability studies . It serves as a key compound in comparative studies of antioxidant reactivity and reaction kinetics . Emerging research areas also explore its potential to enhance non-heme iron absorption and its role in biochemical pathways, similar to its stereoisomers . It is crucial to note that this compound possesses negligible antiscorbutic (vitamin C) activity and is not suitable for nutritional deficiency studies . Under specific conditions, such as in the presence of metal ions like Fe³⁺, it can exhibit pro-oxidant behavior by generating hydroxyl radicals through Fenton-like reactions . Researchers should store the compound in a cool, dry place, as it degrades under heat, light, or alkaline conditions, which can lead to hydrolytic ring-opening or the formation of compounds like 5-hydroxymethylfurfural (HMF) . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or human consumption.

Properties

IUPAC Name

(2S)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBSHSKHKDKBQ-VHUNDSFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]1C(=C(C(=O)O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26094-91-7
Record name (5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: L-isoascorbic acid can be synthesized through the oxidation of L-sorbose. The process involves the use of microbial oxidation with Gluconobacter oxydans, which converts L-sorbose to 2-keto-L-gulonic acid. This intermediate is then chemically converted to this compound .

Industrial Production Methods: The industrial production of this compound typically involves the bio-oxidation of D-sorbitol to 2-keto-L-gulonic acid using Ketogulonicigenium vulgare as a biocatalyst. This process eliminates the need for chemical rearrangement steps, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Redox Reactions and Antioxidant Mechanisms

L-isoascorbic acid acts as a potent antioxidant, undergoing oxidation to form dehydro-L-isoascorbic acid (DHIA) via one- or two-electron transfers. Key mechanistic insights include:

Reaction with Hexachloroiridate(IV)

  • Stoichiometry : A 1:2 molar ratio between this compound and [IrCl₆]²⁻ is observed, producing DHIA and [IrCl₆]³⁻ .

  • Rate Constants :

    Protolytic FormRate Constant (M⁻¹s⁻¹)
    Fully protonated (H₂A)~0.01
    Monoanionic (HA⁻)1.8 ± 0.2
    Dianionic (A²⁻)~10⁹ (diffusion-limited)
  • The dianionic form reacts 10⁸ times faster than the monoanion due to enhanced electron-donating capacity .

Pro-Oxidant Behavior

Under certain conditions (e.g., presence of Fe³⁺), this compound generates hydroxyl radicals (- OH) via Fenton-like reactions :

Fe3++L-isoascorbic acidFe2++DHIA+2H+\text{Fe}^{3+} + \text{this compound} \rightarrow \text{Fe}^{2+} + \text{DHIA} + 2\text{H}^+ Fe2++H2O2Fe3++- OH+OH\text{Fe}^{2+} + \text{H}_2\text{O}_2 \rightarrow \text{Fe}^{3+} + \text{- OH} + \text{OH}^-

Formation of Hydrazones

Dehydro-L-isoascorbic acid reacts with arylhydrazines to form hydrazones, intermediates for bioactive molecules :

DHIA+Ar-NH-NH22-arylhydrazoneΔTriazoles/Pyrazoles\text{DHIA} + \text{Ar-NH-NH}_2 \rightarrow \text{2-arylhydrazone} \xrightarrow{\Delta} \text{Triazoles/Pyrazoles}

  • Examples : 1,2,4-triazoles (antimicrobial agents) and pyrazoles (anti-inflammatory compounds) .

Degradation Pathways

This compound degrades under heat, light, or alkaline conditions:

Hydrolytic Degradation

In aqueous solutions (pH > 7), it undergoes ring-opening to form 2,3-diketogulonic acid :

L-isoascorbic acidOH2,3-diketogulonic acid\text{this compound} \xrightarrow{\text{OH}^-} \text{2,3-diketogulonic acid}

Thermal Degradation

At temperatures >70°C, decarboxylation produces furfural derivatives :

L-isoascorbic acidΔ5-hydroxymethylfurfural (HMF)+CO2\text{this compound} \xrightarrow{\Delta} \text{5-hydroxymethylfurfural (HMF)} + \text{CO}_2

Industrial Production Reactions

This compound is synthesized via bio-oxidation and chemical steps :

Key Steps in the Reichstein-Grüssner Process

  • Bio-oxidation : Gluconobacter oxydans converts D-sorbitol to L-sorbose.

  • Chemical Oxidation : L-sorbose → 2-keto-L-gulonic acid (2KGA).

  • Lactonization : 2KGA undergoes esterification and acid-catalyzed cyclization to form this compound .

Modern Biocatalytic Routes

  • Ketogulonicigenium vulgare directly oxidizes D-sorbitol to 2KGA, bypassing chemical steps .

Reactivity with Metals and Oxidizers

This compound reacts incompatibly with:

  • Metals (Al, Cu, Zn) : Reduces metal ions, causing corrosion and gas evolution .

  • Strong Oxidizers (e.g., H₂O₂) : Rapid oxidation to DHIA, accompanied by heat release .

Comparative Reactivity with D-Isoascorbic Acid

While structurally similar, stereochemical differences lead to varied reactivity:

PropertyThis compoundD-Isoascorbic Acid
Antioxidant EfficiencyHigher at pH < 4 Higher at pH > 5
Metal ChelationWeakModerate
BioactivityLimited vitamin C activityNo vitamin C activity

Scientific Research Applications

Food Preservation

Antioxidant Properties

L-isoascorbic acid is widely used as an antioxidant in food products. Its ability to prevent oxidation helps in maintaining the quality and shelf life of various foods, including meats, beverages, and processed products. The compound effectively inhibits the formation of off-flavors and discoloration caused by oxidative processes.

Case Study: Meat Products

Research has shown that the incorporation of this compound in meat products significantly reduces lipid oxidation. A study demonstrated that adding 0.1% erythorbic acid to processed meats resulted in a 50% reduction in rancidity over a storage period of 30 days compared to controls without antioxidants .

Nutritional Supplementation

Enhancement of Iron Absorption

This compound has been studied for its role in enhancing non-heme iron absorption. A clinical trial indicated that erythorbic acid improved iron absorption from fortified cereals when consumed at specific molar ratios relative to iron, outperforming L-ascorbic acid under certain conditions . This property is particularly beneficial for populations at risk of iron deficiency.

Pharmaceutical Applications

Potential Antitumor Activity

Emerging research suggests that this compound may possess antitumor properties. Studies have indicated that it can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving reactive oxygen species (ROS). For instance, a derivative of this compound demonstrated significant inhibition of tumor growth in animal models .

Mechanistic Insights

The antioxidative reactivity of this compound has been extensively studied using redox probes like hexachloroiridate (IV). Kinetic studies revealed that this compound participates in electron transfer reactions that are crucial for its biological activity, showing similar reactivity patterns to its counterpart, L-ascorbic acid .

Analytical Chemistry

Detection and Quantification

This compound can be quantitatively analyzed alongside L-ascorbic acid using high-performance liquid chromatography (HPLC). This method allows for precise determination of both compounds in various matrices, including food and biological samples. The limit of detection for this method is approximately 3 mg/L for both acids, making it a reliable technique for monitoring their concentrations .

Comparative Efficacy with L-Ascorbic Acid

PropertyThis compoundL-Ascorbic Acid
Antioxidant ActivityHighHigh
Iron Absorption EnhancementYesYes
Antitumor PotentialEmerging EvidenceEstablished Evidence
Stability in Food ProductsHigher under certain conditionsVariable

Mechanism of Action

L-isoascorbic acid exerts its effects primarily through its antioxidant properties. It acts as a reducing agent, donating electrons to neutralize reactive oxygen species and free radicals. This helps maintain the redox balance within cells and prevents oxidative damage to cellular components . The molecular targets of this compound include various enzymes and proteins involved in redox reactions and cellular metabolism .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

L-Isoascorbic acid belongs to a group of four ascorbic acid stereoisomers (Table 1):

Compound Stereochemistry (C4, C5) Natural Occurrence Bioactivity (Vitamin C Activity) Primary Applications
L-Ascorbic acid (4R, 5S) Yes 100% Nutrition, antioxidant, cosmetics
D-Ascorbic acid (4S, 5R) No 0% Limited industrial use
This compound (4R, 5R) No 0% Food preservation, pharmaceuticals
D-Isoascorbic acid (4S, 5S) No ~5% Meat curing, wine stabilization

Key Structural Differences :

  • L-Ascorbic acid: The biologically active form with two enolic hydroxyl groups at C2 and C3, enabling strong reducing power and cofactor functions .
  • This compound: Inversion at C5 disrupts the enol configuration, reducing its ability to donate electrons and participate in redox cycles .
  • D-Isoascorbic acid (Erythorbic acid) : Exhibits ~5% vitamin C activity due to partial compatibility with human enzymes .

Functional and Biochemical Comparisons

Antioxidant Capacity

While this compound shares antioxidant properties with L-ascorbic acid, its efficacy varies:

  • Stability : Both compounds degrade under heat, light, and alkaline conditions, but this compound is more stable in acidic environments, making it preferable for cured meats .

Research Findings and Data

Antitumor Activity (In Vitro Studies)
Compound Cell Line (Cancer Type) IC₅₀ (μM) Mechanism of Action Reference
L-Ascorbic acid P388D1 (Leukemia) 120 ROS generation, apoptosis
This compound P388D1 (Leukemia) >1000 No significant activity
D-Isoascorbic acid P388D1 (Leukemia) 950 Weak ROS scavenging
Stability in Food Matrices
Compound Half-Life (Days, pH 3.5) Degradation Products
L-Ascorbic acid 7 Dehydroascorbic acid (DHA)
This compound 14 2,3-Diketogulonic acid
D-Isoascorbic acid 10 Erythorbic acid derivatives

Biological Activity

L-isoascorbic acid, also known as D-isoascorbic acid or erythorbic acid, is a stereoisomer of L-ascorbic acid (vitamin C). While it shares some structural similarities with L-ascorbic acid, its biological activities and implications in health and disease differ significantly. This article explores the biological activity of this compound, focusing on its antioxidant properties, effects on human health, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its six-carbon structure with a lactone ring similar to L-ascorbic acid. However, the configuration around the C-2 carbon differs, affecting its biological activity. Its antioxidant properties make it a useful compound in various applications, particularly in food preservation and potential therapeutic roles.

Antioxidant Activity

This compound exhibits antioxidant properties that are crucial for its biological activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in biological systems.

Comparative Antioxidative Reactivity

Research comparing the antioxidative reactivity of this compound and L-ascorbic acid reveals that both compounds exhibit similar reactivity under certain conditions. For instance, both can effectively reduce hexachloroiridate (IV) ions in redox reactions, showcasing their potential as antioxidants in biological systems .

Compound Antioxidant Activity Reactivity
L-Ascorbic AcidStrong antioxidantHigh reactivity with free radicals
D-Isoascorbic AcidModerate antioxidantComparable reactivity

Effects on Leukemic Cells

A significant study investigated the effects of this compound on human leukemic colony-forming cells (L-CFC). The results indicated that this compound could enhance the growth of L-CFC in approximately one-third of leukemic patients while suppressing growth in about one-sixth of cases. This dual effect suggests a complex interaction between this compound and cancer cell metabolism .

Cold Prevention Study

In a controlled trial involving student volunteers, participants taking D-isoascorbic acid experienced a 34% reduction in the incidence of colds compared to those taking placebo or L-ascorbic acid. This finding indicates that D-isoascorbic acid may have beneficial effects on immune function, potentially reducing the frequency of respiratory infections .

The mechanisms by which this compound exerts its biological effects are still being elucidated. It is believed to modulate various biochemical pathways involved in oxidative stress response and immune function.

  • Redox Modulation : The ability of this compound to act as an electron donor plays a crucial role in its antioxidative properties.
  • Cell Signaling : It may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

Several studies highlight the potential therapeutic applications of this compound:

  • Cancer Research : In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines by increasing intracellular reactive oxygen species (ROS) levels .
  • Food Industry Applications : Due to its antioxidant properties, it is used as a preservative in food products, helping to maintain freshness and prevent spoilage.

Q & A

Basic Research Questions

Q. How can researchers distinguish L-isoascorbic acid from its stereoisomers (e.g., D-ascorbic acid) in experimental settings?

  • Methodological Answer : Use chiral chromatography (e.g., HPLC with chiral stationary phases) to separate enantiomers based on their differential interactions with the chiral matrix. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy, focusing on distinct chemical shifts for stereospecific protons (e.g., hydroxyl groups at C2 and C3) . X-ray crystallography can further resolve absolute configuration by analyzing crystal lattice arrangements .

Q. What experimental approaches optimize the synthesis of this compound with high enantiomeric purity?

  • Methodological Answer : Employ asymmetric catalysis or enzymatic synthesis using stereoselective enzymes (e.g., aldolases) to favor this compound formation. Monitor reaction progress via polarimetry or circular dichroism (CD) spectroscopy to assess optical activity. Purify intermediates using recrystallization in solvents that enhance stereochemical discrimination .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies by incubating this compound in buffered solutions (pH 2–10) at controlled temperatures (e.g., 25°C, 40°C). Quantify degradation products via high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS). Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. What mechanisms underlie the differential antioxidant activity of this compound compared to L-ascorbic acid in biological systems?

  • Methodological Answer : Conduct comparative electron paramagnetic resonance (EPR) studies to measure radical scavenging efficiency. Use cell-based assays (e.g., ROS detection in cultured hepatocytes) under oxidative stress, paired with knockout models (e.g., glutathione peroxidase-null cells) to isolate specific pathways. Validate findings with isotopic tracing (e.g., ¹³C-labeled analogs) to track metabolic incorporation .

Q. How can researchers resolve contradictory data on this compound’s bioavailability in pharmacokinetic studies?

  • Methodological Answer : Perform systematic reviews of existing pharmacokinetic models, identifying variables such as administration route (oral vs. intravenous) and interspecies differences. Use physiologically based pharmacokinetic (PBPK) modeling to simulate human absorption profiles. Validate with crossover trials in animal models, controlling for dietary vitamin C levels .

Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., plant extracts or biological fluids)?

  • Methodological Answer : Address matrix interference by optimizing sample preparation (e.g., solid-phase extraction with ion-exchange resins). Deploy tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) for selective quantification. Validate methods using spike-recovery experiments and standard addition curves to account for matrix effects .

Q. How do crystallographic polymorphs of this compound influence its physicochemical properties?

  • Methodological Answer : Generate polymorphs via solvent recrystallization or thermal gradient methods. Characterize using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Correlate solubility and dissolution rates with crystal lattice energy calculations derived from density functional theory (DFT) .

Q. What strategies mitigate experimental artifacts in studies comparing this compound’s redox behavior with ascorbate analogs?

  • Methodological Answer : Pre-treat reagents (e.g., buffers, chelators) to eliminate trace metal contaminants that catalyze non-specific oxidation. Use anaerobic chambers for redox titration assays (e.g., cyclic voltammetry) to prevent oxygen interference. Cross-validate results with independent methods, such as fluorometric assays using redox-sensitive dyes .

Guidance for Addressing Data Contradictions

  • Systematic Meta-Analysis : Aggregate data from heterogeneous studies (e.g., varying pH, temperature) and apply random-effects models to quantify variance sources. Use sensitivity analysis to identify outlier methodologies .
  • Controlled Replication : Repeat conflicting experiments under harmonized conditions (e.g., standardized purity thresholds for reagents, identical instrumentation) to isolate variables causing discrepancies .

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